molecular formula C26H32N2O2 B4264112 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

Cat. No. B4264112
M. Wt: 404.5 g/mol
InChI Key: PAEOFFYCUONDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as IBPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinolinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Mechanism of Action

The mechanism of action of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Akt/mTOR pathway, which plays a critical role in cell growth and survival. Additionally, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and physiological effects:
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to induce cell cycle arrest and apoptosis, which may contribute to its antitumor activity. Moreover, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II, which may contribute to its antiviral activity. In addition, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to possess neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is its potent antitumor, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of novel therapeutic agents. Moreover, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. Firstly, further studies are needed to fully elucidate the mechanism of action of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, which may provide insights into its potential applications in various scientific research fields. Secondly, the development of novel derivatives of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide with improved solubility and potency may enhance its therapeutic potential. Thirdly, the evaluation of the pharmacokinetic and pharmacodynamic properties of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in preclinical and clinical settings may facilitate its translation into the clinic. Finally, the investigation of the potential synergistic effects of 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide with other therapeutic agents may provide new opportunities for the development of combination therapies for various diseases.

Scientific Research Applications

2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been investigated for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to induce cell cycle arrest and apoptosis in cancer cells via the inhibition of the Akt/mTOR signaling pathway. In neuroscience, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to possess neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In infectious diseases, 2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been reported to exhibit antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus.

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2/c1-18(2)16-20-10-12-21(13-11-20)25-17-23(22-8-5-6-9-24(22)28-25)26(29)27-14-7-15-30-19(3)4/h5-6,8-13,17-19H,7,14-16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEOFFYCUONDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-methylpropyl)phenyl]-N-[3-(propan-2-yloxy)propyl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Reactant of Route 5
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-isobutylphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.